Cas no 86432-24-8 ((2R)-2-[(2S,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl]-3-{[(2S)-2-amino-3-hydroxypropanoyl]amino}-3,6-dihydro-2H-pyran-2-yl]-5-[(diaminomethylidene)amino]-2-hydroxypentanoic acid (non-preferred name))
![(2R)-2-[(2S,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl]-3-{[(2S)-2-amino-3-hydroxypropanoyl]amino}-3,6-dihydro-2H-pyran-2-yl]-5-[(diaminomethylidene)amino]-2-hydroxypentanoic acid (non-preferred name) structure](https://de.kuujia.com/scimg/cas/86432-24-8x500.png)
86432-24-8 structure
Produktname:(2R)-2-[(2S,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl]-3-{[(2S)-2-amino-3-hydroxypropanoyl]amino}-3,6-dihydro-2H-pyran-2-yl]-5-[(diaminomethylidene)amino]-2-hydroxypentanoic acid (non-preferred name)
(2R)-2-[(2S,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl]-3-{[(2S)-2-amino-3-hydroxypropanoyl]amino}-3,6-dihydro-2H-pyran-2-yl]-5-[(diaminomethylidene)amino]-2-hydroxypentanoic acid (non-preferred name) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2R)-2-[(2S,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl]-3-{[(2S)-2-amino-3-hydroxypropanoyl]amino}-3,6-dihydro-2H-pyran-2-yl]-5-[(diaminomethylidene)amino]-2-hydroxypentanoic acid (non-preferred name)
- LogP
- (2R)-2-[(2S,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl]-3-{[(2S)-2-amino-3-hydroxypropanoyl]amino}-3,6-dihyd
- (2R)-2-[(2S,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl]-3-{[(2S)-2-amino-3-hydroxypropanoyl]amino}-3,6-dihydro-2H-pyran-2-yl]-5-[(diaminomethylidene)amino]-2-hydroxypentanoic acid (no
- Mildiomycin D
- 2H-Pyran-2-acetic acid, 3,6-dihydro-6-(4-amino-5-(hydroxymethyl)-2-oxo-1(2H)-pyrimidinyl)-3-((2-amino-3-hydroxy-1-oxopropyl)amino)-alpha-(3-((aminoiminomethyl)amino)propyl)-alpha-hydroxy-, (2S-(2-alpha(S*),3-beta(R*),6-alpha))-
- 86432-24-8
- L-arabino-Hept-6-enonic acid, 7-C-[4-amino-5-(hydroxymethyl)-2-oxo-1(2H)-pyrimidinyl]-4-[[(2S)-2-amino-3-hydroxy-1-oxopropyl]amino]-2-C-[3-[(aminoiminomethyl)amino]propyl]-3,7-anhydro-4,5,6-trideoxy-, (7R)-
- 5RLP33N8Z6
- DTXSID60235538
- 2H-Pyran-2-acetic acid, 6-(4-amino-5-(hydroxymethyl)-2-oxo-1(2H)-pyrimidinyl)-3-((2-amino-3-hydroxy-1-oxopropyl)amino)-alpha-(3-((aminoiminomethyl)amino)propyl)-3,6-dihydro-alpha-hydroxy-, (2S-(2alpha(S*),3beta(R*),6alpha))-
- 2H-Pyran-2-acetic acid, 6-[4-amino-5-(hydroxymethyl)-2-oxo-1(2H)-pyrimidinyl]-3-[(2-amino-3-hydroxy-1-oxopropyl)amino]-alpha-[3-[(aminoiminomethyl)amino]propyl]-3,6-dihydro-alpha-hydroxy-, [2S-[2alpha(S*),3beta(R*),6alpha]]-
-
- Inchi: 1S/C19H30N8O8/c20-10(8-29)15(30)25-11-2-3-12(27-6-9(7-28)14(21)26-18(27)33)35-13(11)19(34,16(31)32)4-1-5-24-17(22)23/h2-3,6,10-13,28-29,34H,1,4-5,7-8,20H2,(H,25,30)(H,31,32)(H2,21,26,33)(H4,22,23,24)/t10-,11-,12+,13-,19+/m0/s1
- InChI-Schlüssel: GVLLATLXQPLOAJ-LGSFDMRSSA-N
- Lächelt: O1[C@H](C=C[C@@H]([C@H]1[C@@](C(=O)O)(CCC/N=C(\N)/N)O)NC([C@H](CO)N)=O)N1C(N=C(C(CO)=C1)N)=O
Berechnete Eigenschaften
- Genaue Masse: 498.21865995g/mol
- Monoisotopenmasse: 498.21865995g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 9
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 35
- Anzahl drehbarer Bindungen: 11
- Komplexität: 947
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -7.2
- Topologische Polaroberfläche: 285Ų
(2R)-2-[(2S,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl]-3-{[(2S)-2-amino-3-hydroxypropanoyl]amino}-3,6-dihydro-2H-pyran-2-yl]-5-[(diaminomethylidene)amino]-2-hydroxypentanoic acid (non-preferred name) Verwandte Literatur
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
86432-24-8 ((2R)-2-[(2S,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl]-3-{[(2S)-2-amino-3-hydroxypropanoyl]amino}-3,6-dihydro-2H-pyran-2-yl]-5-[(diaminomethylidene)amino]-2-hydroxypentanoic acid (non-preferred name)) Verwandte Produkte
- 2306268-97-1(methyl 8-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate)
- 1152110-75-2((3R)-N,N-dimethylpiperidin-3-amine dihydrochloride)
- 93796-62-4(3-Bromo-5-methyl-2-nitrophenol)
- 1510990-76-7(1-(2,2-dimethylpropyl)cyclohexylmethanamine)
- 2763931-92-4(3,5-Difluoro-4-hydroxybenzene-1-sulfonyl fluoride)
- 2172120-82-8(2-butyl-5-methylquinazoline-4-carboxylic acid)
- 893725-93-4(N-4-(Acetylamino)phenyl-3-chloropropanamide)
- 1198071-13-4(2-phenyl-N-({2-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)ethene-1-sulfonamide)
- 503469-51-0(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-carboxylic acid)
- 1805396-78-4(6-(Chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxaldehyde)
Empfohlene Lieferanten
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz

Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
